molecular formula C22H34N4OS2 B4840000 2-{[5-(5-ISOPROPYL-3-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[2-(2-METHYL-2-PROPANYL)CYCLOHEXYL]ACETAMIDE

2-{[5-(5-ISOPROPYL-3-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[2-(2-METHYL-2-PROPANYL)CYCLOHEXYL]ACETAMIDE

Cat. No.: B4840000
M. Wt: 434.7 g/mol
InChI Key: FYWNNAQHIRSLNQ-UHFFFAOYSA-N
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Description

2-{[5-(5-ISOPROPYL-3-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[2-(2-METHYL-2-PROPANYL)CYCLOHEXYL]ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including a thienyl ring, a triazole ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(5-ISOPROPYL-3-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[2-(2-METHYL-2-PROPANYL)CYCLOHEXYL]ACETAMIDE typically involves multiple steps:

    Formation of the Thienyl-Triazole Intermediate: The initial step involves the synthesis of the thienyl-triazole intermediate. This can be achieved through a cyclization reaction between a thienyl derivative and a hydrazine derivative under acidic conditions.

    Introduction of the Sulfanyl Group: The next step involves the introduction of the sulfanyl group to the triazole ring. This can be done using a thiol reagent in the presence of a base.

    Acetamide Formation: The final step involves the coupling of the intermediate with an acetamide derivative. This can be achieved through an amide bond formation reaction using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the acetamide group, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can undergo substitution reactions, particularly at the thienyl ring, where electrophilic or nucleophilic substitution can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Reagents such as halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NaOH, NH₃) are commonly used.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Halogenated derivatives, substituted thienyl compounds

Scientific Research Applications

2-{[5-(5-ISOPROPYL-3-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[2-(2-METHYL-2-PROPANYL)CYCLOHEXYL]ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-{[5-(5-ISOPROPYL-3-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[2-(2-METHYL-2-PROPANYL)CYCLOHEXYL]ACETAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: The compound may modulate signaling pathways, such as those involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-ETHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)ACETAMIDE
  • 2-{[4-ETHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]ACETAMIDE

Uniqueness

The uniqueness of 2-{[5-(5-ISOPROPYL-3-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[2-(2-METHYL-2-PROPANYL)CYCLOHEXYL]ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

N-(2-tert-butylcyclohexyl)-2-[[4-methyl-5-(5-propan-2-ylthiophen-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N4OS2/c1-14(2)18-11-15(12-28-18)20-24-25-21(26(20)6)29-13-19(27)23-17-10-8-7-9-16(17)22(3,4)5/h11-12,14,16-17H,7-10,13H2,1-6H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWNNAQHIRSLNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CS1)C2=NN=C(N2C)SCC(=O)NC3CCCCC3C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-(5-ISOPROPYL-3-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[2-(2-METHYL-2-PROPANYL)CYCLOHEXYL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-{[5-(5-ISOPROPYL-3-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[2-(2-METHYL-2-PROPANYL)CYCLOHEXYL]ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-{[5-(5-ISOPROPYL-3-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[2-(2-METHYL-2-PROPANYL)CYCLOHEXYL]ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-{[5-(5-ISOPROPYL-3-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[2-(2-METHYL-2-PROPANYL)CYCLOHEXYL]ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-{[5-(5-ISOPROPYL-3-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[2-(2-METHYL-2-PROPANYL)CYCLOHEXYL]ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-{[5-(5-ISOPROPYL-3-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[2-(2-METHYL-2-PROPANYL)CYCLOHEXYL]ACETAMIDE

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